5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound belonging to the class of pyrazolo[4,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core substituted with various functional groups, including a 2-chlorobenzylthio group, an ethyl group, a methyl group, and a phenethyl group. The compound’s structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[4,3-d]pyrimidine ring system.
Introduction of Substituents: The various substituents, such as the 2-chlorobenzylthio group, ethyl group, methyl group, and phenethyl group, are introduced through nucleophilic substitution, alkylation, and other relevant reactions.
Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or other suitable methods to obtain the desired product in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of specific bonds and formation of new products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction conditions such as reflux, ambient temperature, or elevated temperatures.
Scientific Research Applications
5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and leading to downstream effects.
Interaction with Receptors: It may interact with cellular receptors, modulating signaling pathways and cellular responses.
DNA Intercalation: The compound can intercalate into DNA, affecting DNA replication and transcription processes.
Comparison with Similar Compounds
5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can be compared with other similar compounds, such as:
Pyrazolo[4,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thieno[2,3-d]pyrimidine Derivatives: These compounds have a similar bicyclic ring system but with a sulfur atom in place of the nitrogen atom in the pyrazolo[4,3-d]pyrimidine core.
Benzothieno[2,3-d]pyrimidine Derivatives: These compounds have a benzene ring fused to the thieno[2,3-d]pyrimidine core, resulting in different properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4OS/c1-3-28-21-20(16(2)26-28)25-23(30-15-18-11-7-8-12-19(18)24)27(22(21)29)14-13-17-9-5-4-6-10-17/h4-12H,3,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRLDOAGROXOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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